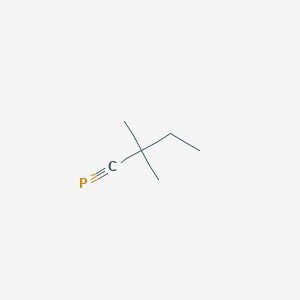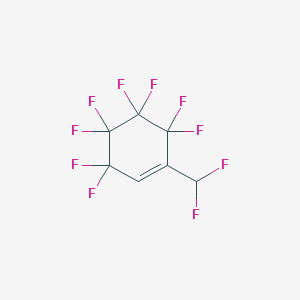![molecular formula C8H22BrInSi2 B14308972 [(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane) CAS No. 113612-74-1](/img/no-structure.png)
[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane) is a complex organosilicon compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a bromoindiganediyl core linked to two trimethylsilane groups via methylene bridges, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane) typically involves the reaction of bromoindiganediyl derivatives with trimethylsilane reagents under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where bromoindiganediyl is reacted with trimethylsilane in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of [(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.
化学反応の分析
Types of Reactions
[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide, potassium cyanide, and organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium azide, potassium cyanide, organolithium compounds, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the bromo group.
科学的研究の応用
[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a precursor for the synthesis of various organosilicon compounds. It also serves as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: In biological research, the compound is used to study the effects of organosilicon compounds on biological systems. It is also employed in the development of silicon-based biomaterials.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of silicon-containing drugs. Its unique structural properties make it a valuable tool for drug discovery and development.
Industry: In the industrial sector, [(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane) is used in the production of advanced materials, including silicon-based polymers and coatings. It is also employed in the manufacture of electronic components and devices.
類似化合物との比較
[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane) can be compared with other similar compounds, such as:
Bis(trimethylsilyl)methane: This compound features a similar trimethylsilane structure but lacks the bromoindiganediyl core. It is used in similar applications but has different reactivity and properties.
Methylenebis(dibutyldithiocarbamate): This compound contains a methylene bridge but has different functional groups. It is used as an additive in lubricants and has distinct chemical properties.
N,N’-Methylenebisacrylamide: This compound features a methylene bridge and is used as a crosslinking agent in polyacrylamides. It has different applications and properties compared to [(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane).
The uniqueness of [(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane) lies in its combination of a bromoindiganediyl core with trimethylsilane groups, which imparts distinct chemical and physical properties, making it valuable for a wide range of applications.
特性
| 113612-74-1 | |
分子式 |
C8H22BrInSi2 |
分子量 |
369.15 g/mol |
IUPAC名 |
[bromo(trimethylsilylmethyl)indiganyl]methyl-trimethylsilane |
InChI |
InChI=1S/2C4H11Si.BrH.In/c2*1-5(2,3)4;;/h2*1H2,2-4H3;1H;/q;;;+1/p-1 |
InChIキー |
WHYLFIIQQGWTQT-UHFFFAOYSA-M |
正規SMILES |
C[Si](C)(C)C[In](C[Si](C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)

![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)

![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)
![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)
